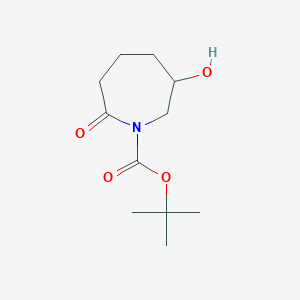
Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate: is a chemical compound with the molecular formula C11H19NO4. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical industry. This compound is known for its unique structure, which includes an azepane ring, making it a valuable building block for creating more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with appropriate reagents to introduce the hydroxy group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformation .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays .
Medicine: The compound is valuable in medicinal chemistry for the development of new pharmaceuticals. It serves as a precursor for drugs targeting central nervous system disorders and other therapeutic areas .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it a key component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. The azepane ring structure allows for unique interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: Tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate stands out due to its specific azepane ring structure, which provides unique chemical properties and reactivity. This makes it a valuable intermediate for synthesizing complex molecules that are not easily accessible through other routes .
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-2-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-8(13)5-4-6-9(12)14/h8,13H,4-7H2,1-3H3 |
InChI Key |
TVDNGFVQBKLEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


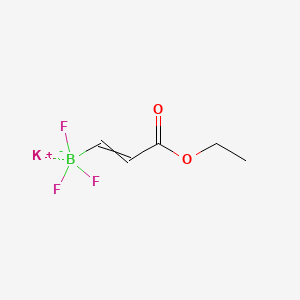
![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)
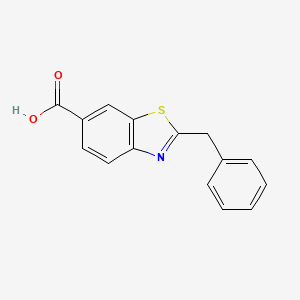
![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
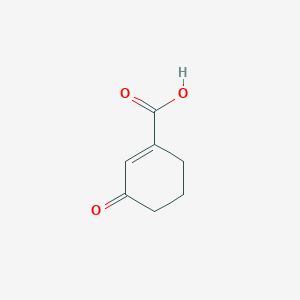

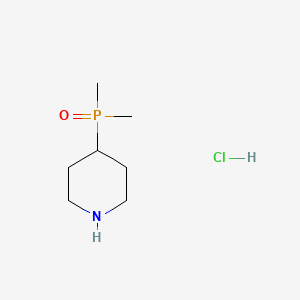
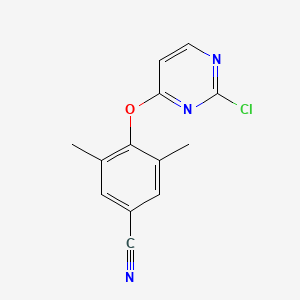
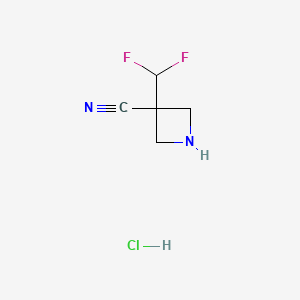
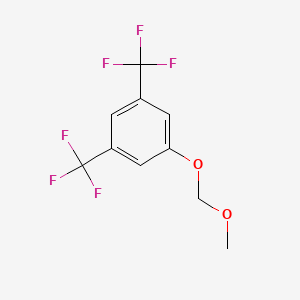
![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)
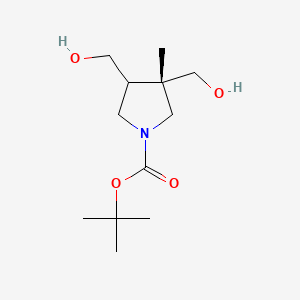

![2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid](/img/structure/B13901418.png)
